N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

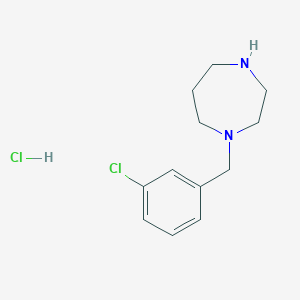

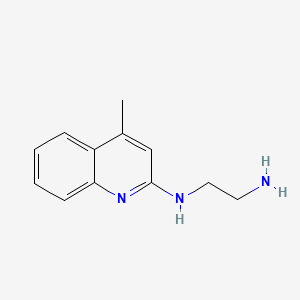

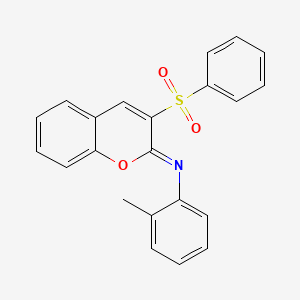

“N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” is a chemical compound with the molecular formula C12H15N3 . This molecule contains a total of 31 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, and 11 aromatic bonds. It also includes 2 six-membered rings, 1 ten-membered ring, 1 primary aliphatic amine, 1 secondary aromatic amine, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an ethane-1,2-diamine moiety, which consists of an ethane backbone with amine functional groups attached to both carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used to prepare metal complexes . These complexes have been studied for their potential biological activities .Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives, including N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine, have been identified as effective anticorrosive materials for metallic protection. Their high electron density enables the formation of stable chelating complexes with metallic surfaces, thus preventing corrosion. This characteristic makes them valuable in industries where metal preservation is critical (Verma, Quraishi, & Ebenso, 2020).

Bioactive Compounds

Quinoline and quinazoline alkaloids are known for their significant bioactivities. These compounds, including the derivatives of this compound, have been explored for their antitumor, antimalarial, antibacterial, and antifungal properties. Quinine, one of the most famous quinoline alkaloids, has a long history in antimalarial treatment, showcasing the therapeutic potential of these compounds (Shang et al., 2018).

Optoelectronic Materials

Quinoline and its derivatives are also investigated for applications in optoelectronic materials. The structural modification of quinoxaline, for example, can yield compounds with diverse biomedical applications, such as antimicrobial activities and treatments for chronic and metabolic diseases. These compounds' versatility extends to industrial applications, highlighting their importance beyond medicinal chemistry (Pereira et al., 2015).

Agrochemical Applications

The quinoline scaffold has shown promising results in agrochemical research, primarily due to its broad spectrum of biological activities. Derivatives of this compound have been explored for their potential in developing new agrochemicals that could address pathogenic infections in crops, thereby improving crop production and food supply. This aligns with the ongoing efforts to create more efficient and environmentally friendly agricultural chemicals (Utreja et al., 2022).

Future Directions

The future directions for research on “N-(4-Methyl-quinolin-2-yl)-ethane-1,2-diamine” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their biological activities , it would be interesting to investigate the biological activities of “this compound” as well.

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have been used as antimalarial, antibiotic, anticancer, antihypertensive, tyrokinase pdgf-rtk inhibition, anti-hiv, and antitubercular agents .

Mode of Action

It is speculated that the h-bond donor ability of the urea along with the electronic effect of ortho substituent might be responsible for their high anti-inflammatory activity .

Biochemical Pathways

It is known that quinoline derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

N1-(4-methylquinolin-2-yl)ethane-1,2-diamine has shown promising anti-inflammatory activity (up to 78–71 % TNF-α and 96–90 % IL-6 inhibitory activity) at a higher concentration of 10 μM . Compounds 6, 8, 10, and 11 overall exhibited promising antimicrobial activity at MIC values ranging from 10 to 30 μg/mL against all the selected pathogenic bacteria and fungi .

properties

IUPAC Name |

N'-(4-methylquinolin-2-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11/h2-5,8H,6-7,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPDKSSMRDYHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)

![Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl) acetate](/img/structure/B2778566.png)

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfinylacetic acid methyl ester](/img/structure/B2778570.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2778573.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2778575.png)

![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)

![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)